molecular formula C13H18N2O2S B1609496 5-(Piperidin-1-ylsulfonyl)indoline CAS No. 874593-99-4

5-(Piperidin-1-ylsulfonyl)indoline

Cat. No.: B1609496
CAS No.: 874593-99-4
M. Wt: 266.36 g/mol
InChI Key: SKYMJLWQEUNATH-UHFFFAOYSA-N
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Description

5-(Piperidin-1-ylsulfonyl)indoline is a compound that belongs to the class of indoline derivatives Indoline is a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring

Mechanism of Action

Target of Action

The primary target of 5-(Piperidin-1-ylsulfonyl)indoline is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .

Mode of Action

This compound interacts with LOX, inhibiting its activity . LOX is secreted as a catalytically inactive 50 kDa pro-protein, which is cleaved to an active 32 kDa enzyme by proteases such as procollagen C-proteinase . The catalytic site comprises a copper binding motif and a covalently bound lysine tyrosylquinone (LTQ) cofactor, where peptidyl lysine residues are converted to the corresponding α-aminoadipic-δ-semialdehyde in an oxidative deamination reaction . The newly formed aldehyde residues undergo spontaneous cross-linking with adjacent nucleophilic functionalities, leading to the insoluble extracellular protein matrices .

Biochemical Pathways

The inhibition of LOX by this compound affects the cross-linking of collagens and elastin in the tumor extracellular matrix . This can disrupt the structural integrity of the extracellular matrix, potentially inhibiting tumor growth and metastatic spread .

Pharmacokinetics

It is noted that a related lox inhibitor, cct365623, was found to be orally bioavailable

Result of Action

The inhibition of LOX by this compound can lead to a decrease in the cross-linking of collagens and elastin in the extracellular matrix . This can disrupt the structural integrity of the extracellular matrix, potentially inhibiting tumor growth and metastatic spread .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylsulfonyl)indoline typically involves the reaction of indoline with piperidine and a sulfonylating agent. One common method is the reaction of indoline with piperidine in the presence of a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylsulfonyl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, chlorine.

Major Products Formed

Scientific Research Applications

5-(Piperidin-1-ylsulfonyl)indoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific piperidin-1-ylsulfonyl group, which enhances its chemical stability and biological activity. This structural modification allows for diverse applications in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

5-piperidin-1-ylsulfonyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c16-18(17,15-8-2-1-3-9-15)12-4-5-13-11(10-12)6-7-14-13/h4-5,10,14H,1-3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYMJLWQEUNATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427710
Record name 5-(piperidin-1-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874593-99-4
Record name 5-(piperidin-1-ylsulfonyl)indoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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